Chloro(eta5-cyclopentadienyl)bis(triphenylphosphine)ruthenium

Description

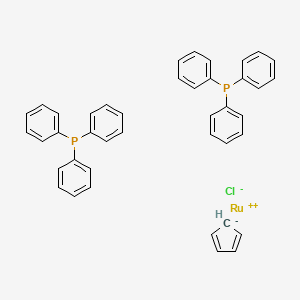

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) is an organoruthenium compound with the formula RuCl(PPh₃)₂(C₅H₅). This compound is known for its air-stable orange crystalline solid form and is widely used in various organometallic synthetic and catalytic transformations .

Propriétés

Numéro CAS |

32993-05-8 |

|---|---|

Formule moléculaire |

C41H35ClP2Ru |

Poids moléculaire |

726.2 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;ruthenium(2+);bis(triphenylphosphane);chloride |

InChI |

InChI=1S/2C18H15P.C5H5.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;/h2*1-15H;1-5H;1H;/q;;-1;;+2/p-1 |

Clé InChI |

QHMOWPJARYQHOB-UHFFFAOYSA-M |

SMILES canonique |

C1C=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2] |

Synonymes |

η5-Cyclopentadienylbis(triphenylphosphine)ruthenium Chloride; , Chloro-π-cyclopentadienylbis(triphenylphosphine) Ruthenium; Bis(triphenylphosphine)(chloro)cyclopentadienylruthenium; Bis(triphenylphosphine)(cyclopentadiene)ruthenium chloride; Bis(trip |

Origine du produit |

United States |

Méthodes De Préparation

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) can be synthesized by reacting dichlorotris(triphenylphosphine)ruthenium(II) with cyclopentadiene. The reaction is typically carried out by heating a mixture of ruthenium(III) chloride, triphenylphosphine, and cyclopentadiene in ethanol . The reaction can be represented as follows:

RuCl2(PPh3)3+C5H6→RuCl(PPh3)2(C5H5)+HCl

Analyse Des Réactions Chimiques

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) undergoes a variety of reactions, often involving the substitution of the chloride ligand. For example, with phenylacetylene, it forms the phenyl vinylidene complex:

(C5H5)(PPh3)2RuCl+HC2Ph+NH4[PF6]→[Ru(C:CHPh)(PPh3)2(C5H5)][PF6]+NH4Cl

This compound also serves as a catalyst for the isomerization of allylic alcohols to the corresponding saturated carbonyls in the presence of ammonium hexafluorophosphate .

Applications De Recherche Scientifique

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) is extensively used in scientific research due to its catalytic properties. It is an efficient transfer hydrogenation catalyst and is used in the formation of indoles, isoquinolines, and quinolines . Additionally, it catalyzes the regioselective fusion of organic azides and terminal alkynes, producing 1,5-disubstituted 1,2,3-triazoles . This compound is also involved in the electrochemical oxidation of methanol and the hydration of 1-alkynes .

Mécanisme D'action

The mechanism of action of chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) involves its role as a catalyst in various reactions. For instance, in the regioselective fusion of organic azides and terminal alkynes, the compound facilitates the formation of 1,5-disubstituted 1,2,3-triazoles by coordinating with the reactants and stabilizing the transition state . The molecular targets and pathways involved in these reactions are primarily related to the coordination chemistry of the ruthenium center and its ability to stabilize various intermediates.

Comparaison Avec Des Composés Similaires

Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) can be compared with other similar organoruthenium compounds such as:

Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride:

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II): This compound is another variant with different ligands, used in various catalytic transformations.

These compounds highlight the versatility of ruthenium-based catalysts and their ability to participate in a wide range of chemical reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.